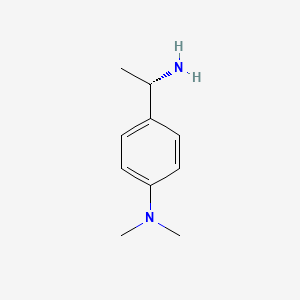

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

Übersicht

Beschreibung

“(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine” is likely a derivative of benzenamine, which is a primary amine compound where one of the hydrogen atoms in ammonia is replaced by a benzene. The “(S)-4-(1-Aminoethyl)” part suggests that it has a chiral center at the 4th carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (from the “benzenamine” part) and an aminoethyl group attached to it. The “N,N-dimethyl” part suggests that the nitrogen atom in the amino group is bonded to two methyl groups .Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine has been utilized in the synthesis of various chemical compounds. For instance, Rao et al. (2018) discussed its use in synthesizing new 2-Azetidinone derivatives, which are significant in pharmaceutical applications. These compounds were characterized using techniques such as IR, 1H NMR, and Mass spectroscopy, indicating their wide range of pharmaceutical and medicinal applications (Rao, Thirumalachary, & Choudary, 2018).

Photocleavage and Cytotoxicity Studies

Another important application is in the field of DNA binding studies and photocleavage. Mallepally et al. (2016) synthesized novel Ru(II) polypyridyl complexes using this compound and assessed their DNA binding behavior, photocleavage, and in vitro cytotoxicity assay. This research opens pathways to understanding the interactions of such complexes with biological molecules and their potential biomedical applications (Mallepally et al., 2016).

Anticancer Activity

The compound also finds application in the synthesis of anticancer agents. Chourasiya et al. (2022) reported on the design and synthesis of β-carboline derivatives, where this compound played a role. These derivatives showed promising anticancer activity, highlighting the compound's utility in developing novel cancer therapies (Chourasiya, Agrawal, & Vaidya, 2022).

Liquid Crystal Research

The compound is also used in the study of liquid crystals. Iwan et al. (2010) synthesized and characterized new unsymmetrical azomethine-type liquid crystals derived from 4-biphenyl carboxaldehyde and this compound. This research contributes to the development of materials with unique optical and thermal properties, relevant in display technologies and other applications (Iwan, Janeczek, Domański, & Rannou, 2010).

Wirkmechanismus

Target of Action

The primary target of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase, in a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate .

Biochemical Pathways

The biochemical pathway affected by this compound is the transamination reaction . This reaction involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid . The compound’s interaction with ω-transaminase affects this pathway by facilitating the transfer of the amino group .

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may be metabolized in the body through enzymatic reactions

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate . This occurs through a series of reactions involving the formation of various intermediates . The ketone product is kinetically favored in the studied half-transamination reaction .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the ω-transaminase enzyme and, consequently, the effectiveness of the compound . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the direct catalytic asymmetric synthesis of α-chiral primary amines . This process is inspired by enzymatic transaminations, which are biochemical reactions that transfer an amino group from one molecule to another .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This process is part of the half-transamination of (S)-1-phenylethylamine to acetophenone .

Eigenschaften

IUPAC Name |

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

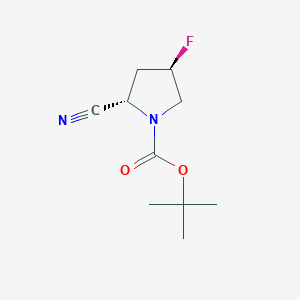

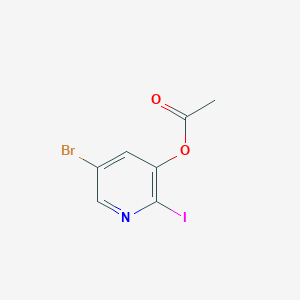

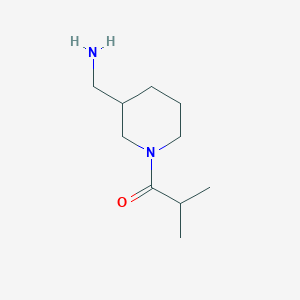

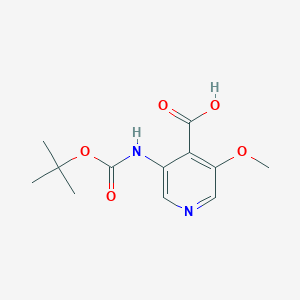

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)

![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)

![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)